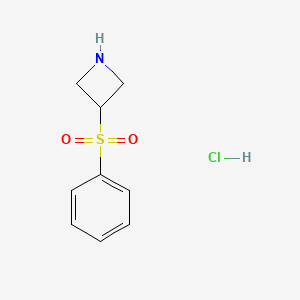

3-(Benzenesulfonyl)azetidine hydrochloride

Description

BenchChem offers high-quality 3-(Benzenesulfonyl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzenesulfonyl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(benzenesulfonyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBUNRXZZFJOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzenesulfonyl)azetidine Hydrochloride: A Privileged Scaffold for Drug Discovery

Abstract

The azetidine motif has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1][2] This guide delves into the technical nuances of a particularly compelling derivative, 3-(Benzenesulfonyl)azetidine hydrochloride. We will explore its synthesis, physicochemical characteristics, and potential applications, providing a comprehensive resource for researchers engaged in the design and development of novel therapeutics. The strategic incorporation of the benzenesulfonyl group onto the azetidine core presents a unique opportunity to modulate polarity, metabolic stability, and target engagement, making this compound a valuable building block for sophisticated drug design campaigns.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after in drug discovery.[2] Their inherent ring strain, while lending a degree of reactivity, also imparts a desirable conformational rigidity.[2][3] This structural constraint can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of the sp³-rich azetidine core often enhances solubility and metabolic stability, key determinants of a drug candidate's pharmacokinetic profile.[1][2] The hydrochloride salt form further improves aqueous solubility and handling characteristics.

The benzenesulfonyl moiety is a well-established pharmacophore that can participate in a range of non-covalent interactions, including hydrogen bonding and π-stacking, thereby enhancing binding to target proteins.[4] The combination of these two privileged fragments in 3-(Benzenesulfonyl)azetidine hydrochloride creates a versatile scaffold with significant potential for the development of novel therapeutics across a spectrum of disease areas.[5][6]

Physicochemical and Structural Attributes

While a specific CAS number for 3-(Benzenesulfonyl)azetidine hydrochloride is not readily found in common chemical databases, its properties can be reliably predicted based on its constituent parts and related structures.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₉H₁₂ClNO₂S | Based on structural components |

| Molecular Weight | 233.71 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of small organic molecules |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The hydrochloride salt form enhances aqueous solubility. The organic structure suggests solubility in polar organic solvents. |

| pKa (of azetidine nitrogen) | Expected to be lower than unsubstituted azetidine (pKa ~11.29) due to the electron-withdrawing benzenesulfonyl group. | The electron-withdrawing nature of the sulfonyl group reduces the basicity of the nitrogen atom.[7] |

Synthesis and Mechanistic Considerations

A practical and efficient synthesis of 3-(Benzenesulfonyl)azetidine hydrochloride can be envisioned through a multi-step sequence, leveraging established methodologies for the formation of azetidine rings and the introduction of sulfonyl groups. The following proposed synthesis provides a logical and experimentally sound approach.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 3-(Benzenesulfonyl)azetidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-3-hydroxyazetidine

This initial step involves the formation of the azetidine ring through the cyclization of a suitable precursor.

-

Rationale: The use of a benzyl protecting group for the nitrogen is a common strategy in amine synthesis. It is stable under a variety of reaction conditions and can be readily removed in a later step. The intramolecular cyclization of a γ-amino alcohol is a classical and effective method for constructing the azetidine ring.[1]

-

Procedure:

-

To a solution of 1,3-dichloro-2-propanol in a suitable solvent such as ethanol, add benzylamine at room temperature.

-

The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude N-benzyl-3-hydroxyazetidine, which can be purified by column chromatography.

-

Step 2: Synthesis of N-Benzyl-3-(benzenesulfonyloxy)azetidine

The hydroxyl group is converted to a good leaving group to facilitate subsequent nucleophilic substitution.

-

Rationale: Conversion of the hydroxyl group to a sulfonate ester, such as a besylate, is a standard method for creating an excellent leaving group for SN2 reactions.

-

Procedure:

-

Dissolve N-benzyl-3-hydroxyazetidine in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C and add a base, such as triethylamine (Et₃N).

-

Slowly add benzenesulfonyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to obtain N-benzyl-3-(benzenesulfonyloxy)azetidine.

-

Step 3: Synthesis of N-Benzyl-3-(benzenesulfonyl)azetidine

The key C-S bond is formed via nucleophilic substitution.

-

Rationale: The benzenesulfinate anion is a good nucleophile for displacing the besylate leaving group in an SN2 reaction.

-

Procedure:

-

Dissolve N-benzyl-3-(benzenesulfonyloxy)azetidine and sodium benzenesulfinate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield N-benzyl-3-(benzenesulfonyl)azetidine.

-

Step 4: Synthesis of 3-(Benzenesulfonyl)azetidine

The benzyl protecting group is removed to yield the free secondary amine.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the debenzylation of amines.

-

Procedure:

-

Dissolve N-benzyl-3-(benzenesulfonyl)azetidine in a suitable solvent like methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate to obtain 3-(Benzenesulfonyl)azetidine.

-

Step 5: Formation of 3-(Benzenesulfonyl)azetidine hydrochloride

The final step involves the formation of the hydrochloride salt.

-

Rationale: Salt formation is often performed to improve the stability, crystallinity, and aqueous solubility of the final compound, which is highly desirable for pharmaceutical applications.

-

Procedure:

-

Dissolve the 3-(Benzenesulfonyl)azetidine free base in a dry solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 3-(Benzenesulfonyl)azetidine hydrochloride.

-

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, which will likely appear as complex multiplets due to spin-spin coupling. The protons on the phenyl ring of the benzenesulfonyl group will appear in the aromatic region (typically δ 7.5-8.0 ppm). The N-H proton of the azetidinium ion will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the azetidine ring and the benzenesulfonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern can provide additional structural information.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the S=O stretches of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), as well as N-H stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3-(Benzenesulfonyl)azetidine hydrochloride make it a highly attractive building block for the synthesis of novel drug candidates.

Workflow for Utilizing 3-(Benzenesulfonyl)azetidine in Drug Discovery

Caption: Integration of 3-(Benzenesulfonyl)azetidine in a typical drug discovery pipeline.

Potential Therapeutic Areas

-

Oncology: The benzenesulfonamide moiety is present in several approved anticancer drugs.[5] The azetidine scaffold can be used to orient this group towards key interactions in the active sites of kinases or other cancer-related targets.

-

Infectious Diseases: Sulfonamides have a long history as antibacterial agents.[5] Novel derivatives incorporating the azetidine ring could lead to the development of new antibiotics with improved properties.

-

Central Nervous System (CNS) Disorders: The ability of the azetidine ring to improve solubility and metabolic stability can be advantageous for developing CNS-penetrant drugs.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(Benzenesulfonyl)azetidine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

3-(Benzenesulfonyl)azetidine hydrochloride represents a valuable and versatile building block for contemporary drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The combination of the conformationally constrained azetidine ring and the pharmacologically relevant benzenesulfonyl group offers a powerful strategy for modulating the properties of lead compounds and exploring novel chemical space. This guide provides a foundational understanding of this important scaffold, empowering researchers to leverage its potential in the quest for new and effective medicines.

References

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

ACS Publications. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. (2021). [Link]

-

YouTube. Azetidines (4 member Heterocyclic compounds of Nitrogen). (2022). [Link]

-

Wikipedia. Benzenesulfonic acid. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). [Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). [Link]

-

National Institutes of Health. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]

-

National Institutes of Health. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2025). [Link]

-

ResearchGate. Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). [Link]

-

AMERICAN ELEMENTS. Azetidines Products & Applications. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). [Link]

-

RSC Publishing. Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]

-

ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

-

National Institutes of Health. Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). [Link]

-

Biointerface Research in Applied Chemistry. Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. (2021). [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). [Link]

-

Wikipedia. Azetidine. [Link]

-

National Institutes of Health. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). [Link]

-

RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). [Link]

-

PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). [Link]

-

PubMed. Synthesis of Sulfonylated Heterocycles via Copper-Catalyzed Heteroaromatization/Sulfonyl Transfer of Propargylic Alcohols. (2021). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidine - Wikipedia [en.wikipedia.org]

Foreword: From Structural Curiosity to Mechanistic Understanding

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(Benzenesulfonyl)azetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from its synthesis to a potential therapeutic agent is one of meticulous investigation and scientific rigor. 3-(Benzenesulfonyl)azetidine hydrochloride presents itself as such an entity—a molecule holding promise through its structural motifs, yet whose biological narrative remains to be written. The azetidine ring, a strained four-membered heterocycle, offers a conformationally rigid scaffold, a feature increasingly sought after in modern drug discovery for its potential to enhance binding affinity and metabolic stability.[1][2][3][4] Coupled with the benzenesulfonyl group, a common pharmacophore known to interact with a variety of biological targets, this molecule stands as a compelling candidate for further exploration.

This guide is structured not as a static review of established facts, but as a dynamic roadmap for the researcher tasked with unveiling the mechanism of action of 3-(Benzenesulfonyl)azetidine hydrochloride. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why" behind each experimental choice, grounding our investigation in the principles of scientific integrity and logical progression. We will embark on a systematic exploration, from initial target hypothesis generation to detailed mechanistic studies, equipping you with the foundational knowledge and practical protocols to navigate this scientific endeavor.

Deconstructing the Molecule: A Structural and Functional Hypothesis

Before delving into experimental work, a thorough analysis of the molecular structure of 3-(Benzenesulfonyl)azetidine hydrochloride provides the initial clues to its potential biological function.

The molecule can be dissected into three key components:

-

The Azetidine Ring: This saturated four-membered nitrogen-containing heterocycle is a bioisostere of larger rings like pyrrolidine and piperidine.[4] Its inherent ring strain and conformational rigidity can pre-organize appended functional groups into a specific spatial orientation, potentially leading to higher binding affinity for a biological target.[1][2] The nitrogen atom can also act as a hydrogen bond acceptor or a point of attachment for further chemical modifications.

-

The Benzenesulfonyl Group: The sulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, including antibiotics, diuretics, and anticancer agents. The sulfonyl group is a strong hydrogen bond acceptor, and the attached phenyl ring can engage in pi-stacking or hydrophobic interactions within a protein binding pocket. Furthermore, sulfonamides are known to act as inhibitors of enzymes such as carbonic anhydrases and certain proteases.

-

The Hydrochloride Salt: This indicates that the azetidine nitrogen is protonated, rendering the molecule more water-soluble and suitable for biological assays. In a physiological environment, the compound will likely exist in its protonated, cationic form.

Based on this structural analysis, we can formulate an initial hypothesis: 3-(Benzenesulfonyl)azetidine hydrochloride is likely to exert its biological effect by targeting a protein, where the benzenesulfonyl moiety plays a key role in binding, and the azetidine ring acts as a rigid scaffold to orient this interaction. Potential target classes could include kinases, proteases, or other enzymes that have binding sites complementary to the sulfonamide group.

A Phased Approach to Mechanism of Action Elucidation

A systematic and multi-faceted experimental strategy is crucial to unraveling the mechanism of action. The following phased approach ensures a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Phase 1: Target Identification and Phenotypic Screening

The initial phase aims to answer the fundamental question: "What does this compound do in a biological system?" We will employ a combination of computational and experimental methods to identify potential molecular targets and observable cellular effects.

Computational methods can provide a cost-effective and rapid initial screening to prioritize potential biological targets.

-

Molecular Docking: Docking studies can be performed against a library of protein crystal structures, particularly those known to bind sulfonamide-containing ligands. This can help identify proteins where the compound can bind with favorable energy.

-

Pharmacophore-Based Screening: The 3D arrangement of chemical features in 3-(Benzenesulfonyl)azetidine hydrochloride can be used as a query to search databases of known bioactive compounds and their targets.

Cell-based assays can reveal the functional consequences of the compound's activity without a priori knowledge of its target.

-

Cell Viability and Proliferation Assays: A broad panel of cancer cell lines can be treated with a concentration range of the compound to determine its effect on cell growth. This can identify potential anti-proliferative activity.

-

High-Content Imaging: This technique can be used to assess changes in cellular morphology, protein localization, or other cellular features upon treatment, providing clues to the affected pathways.

Biochemical assays against purified enzymes or receptors offer a direct way to identify molecular targets.

-

Kinase Panel Screening: Given the prevalence of sulfonamides in kinase inhibitors, screening against a large panel of kinases is a high-priority starting point.

-

Protease Panel Screening: Similarly, screening against a panel of proteases, particularly metalloproteases where sulfonamides can act as zinc-binding groups, is warranted.

Phase 2: Target Validation and Direct Engagement

Once a list of potential targets or a distinct phenotype is identified, the next critical step is to confirm that the compound directly interacts with the hypothesized target in a cellular context.

CETSA is a powerful method to assess target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

SPR is an in vitro biophysical technique that provides quantitative information about the binding kinetics (association and dissociation rates) and affinity of the compound to a purified target protein.

Phase 3: Mechanistic and Pathway Analysis

With a validated target, the focus shifts to understanding the downstream consequences of this interaction.

This technique is used to measure the levels and post-translational modifications (e.g., phosphorylation) of proteins in the signaling pathway downstream of the identified target.

If the target is part of a signaling pathway that culminates in changes in gene expression, a reporter gene assay can be used to quantify the compound's effect on the activity of a specific transcription factor.

RNA sequencing can provide a global view of the changes in gene expression following compound treatment, offering an unbiased look at the affected cellular pathways.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key experiments in the elucidation of the mechanism of action.

Protocol: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of 3-(Benzenesulfonyl)azetidine hydrochloride.

Materials:

-

Purified active kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

3-(Benzenesulfonyl)azetidine hydrochloride (test compound)

-

Positive control inhibitor (e.g., Staurosporine)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(Benzenesulfonyl)azetidine hydrochloride in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells for a positive control (e.g., 10 µM Staurosporine) and a negative control (DMSO vehicle).

-

Kinase Reaction: a. Prepare a kinase/substrate mixture in kinase assay buffer. b. Add 10 µL of the kinase/substrate mixture to each well of the assay plate. c. Prepare an ATP solution in kinase assay buffer. d. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to stop the reaction and deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the resulting light output via a luciferase reaction.

-

Data Analysis: a. Record the luminescence signal for each well. b. Normalize the data to the positive and negative controls. c. Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

| Compound | Target Kinase | IC50 (µM) |

| 3-(Benzenesulfonyl)azetidine HCl | Kinase X | 0.5 |

| Staurosporine (Control) | Kinase X | 0.01 |

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to confirm target engagement in cultured cells.

Materials:

-

Cultured cells expressing the target protein

-

3-(Benzenesulfonyl)azetidine hydrochloride

-

DMSO (vehicle control)

-

PBS (Phosphate-buffered saline)

-

Lysis buffer (containing protease inhibitors)

-

Antibody specific to the target protein

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound or DMSO vehicle at the desired concentration for a specified time (e.g., 1 hour).

-

Heating: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

-

Cell Lysis: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Clarify the lysates by centrifugation to separate the soluble fraction (containing non-denatured protein) from the precipitated denatured protein.

-

Western Blotting: a. Collect the supernatant (soluble fraction). b. Determine the protein concentration of each sample. c. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.

-

Data Analysis: a. Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. b. Plot the band intensity (as a percentage of the unheated control) against the temperature for both conditions. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.

Visualization of Workflows and Pathways

Clear visual representations are essential for communicating complex experimental strategies and biological pathways.

Caption: A streamlined workflow for the mechanism of action elucidation of a novel compound.

Caption: A hypothetical signaling pathway inhibited by 3-(Benzenesulfonyl)azetidine hydrochloride.

Conclusion and Future Directions

The elucidation of the mechanism of action of 3-(Benzenesulfonyl)azetidine hydrochloride is a journey that begins with its fundamental chemical properties and progresses through systematic biological investigation. This guide provides a comprehensive framework for this process, emphasizing a logical, evidence-based approach. The initial steps should focus on broad, unbiased screening to generate hypotheses, which are then rigorously tested and validated through more focused assays.

The insights gained from these studies will not only illuminate the biological activity of this specific molecule but will also inform the design of future analogs with improved potency, selectivity, and pharmacokinetic properties. A thorough understanding of the mechanism of action is the cornerstone of successful drug development, transforming a promising molecule into a potential therapeutic.

References

-

Azetidines in Medicinal Chemistry: A review on the applications and properties of the azetidine scaffold in drug discovery. (Source: PubMed, URL: [Link])[2]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: A review covering the synthesis and chemical properties of azetidines. (Source: Royal Society of Chemistry, URL: [Link])[5]

-

Strain-Release Asymmetric Multicomponent Reaction to Access Diverse Azetidines: A publication detailing a novel synthetic route to complex azetidines. (Source: ACS Publications, URL: [Link])[4]

Sources

Strategic Deployment of 3-(Benzenesulfonyl)azetidine Hydrochloride in Medicinal Chemistry

The following technical guide details the biological potential and strategic deployment of the 3-(Benzenesulfonyl)azetidine scaffold in drug discovery.

Executive Summary

3-(Benzenesulfonyl)azetidine hydrochloride is not merely a reagent; it is a privileged structural motif (pharmacophore) designed to address critical bottlenecks in modern drug discovery: metabolic stability , conformational rigidity , and vector control .

While the isolated hydrochloride salt is a chemical building block, its biological targets are defined by the therapeutic classes where this specific chemotype—an arylsulfonyl group rigidly linked to a small nitrogen heterocycle —demonstrates high affinity. This guide analyzes the potential biological space accessible via this scaffold, specifically within Neuroscience (GPCRs) , Metabolic Regulation (11

Part 1: The Pharmacophore & Structural Logic

To understand the target profile, one must first understand the structural causality.

The "Azetidine Switch"

In medicinal chemistry, replacing a flexible chain or a larger ring (like piperidine) with an azetidine (4-membered ring) is a strategic "scaffold hop" known to:

-

Lower Lipophilicity (LogD): Azetidines are more polar than their 5- or 6-membered counterparts, improving solubility and reducing off-target toxicity.

-

Rigidify Conformation: The high energy barrier of the azetidine ring restricts the spatial orientation of the sulfonyl group, reducing the entropic penalty upon binding to a protein target.

The Sulfonyl Anchor

The benzenesulfonyl moiety serves as a robust hydrogen-bond acceptor (via sulfonyl oxygens) and a hydrophobic clamp (via the phenyl ring). This combination is historically privileged in targeting:

-

GPCR Allosteric Sites: (e.g., 5-HT6, Dopamine).

-

Enzymatic Pockets: (e.g., 11

-HSD1 catalytic sites).

Part 2: Potential Biological Targets

Based on Structure-Activity Relationship (SAR) data of analogous arylsulfonyl-azetidines, the following are the high-probability biological targets for libraries built on this scaffold.

Primary Target Class: G-Protein Coupled Receptors (GPCRs)

Specific Targets: 5-HT6 Receptor (Serotonin) and Dopamine D2/D3 Receptors .

-

Mechanism: 5-HT6 antagonists often feature a basic amine (the azetidine nitrogen) separated from an aromatic sulfone by a rigid spacer. The 3-(benzenesulfonyl)azetidine motif perfectly mimics this pharmacophore, positioning the basic nitrogen to interact with the conserved aspartate (Asp3.32) in the GPCR binding pocket, while the sulfonyl group engages in H-bonding with residues like Asn6.55.

-

Therapeutic Application: Cognitive enhancement in Alzheimer’s disease; Schizophrenia treatment.

Secondary Target Class: Metabolic Enzymes

Specific Target: 11

-

Mechanism: Inhibitors of 11

-HSD1 require a bulky hydrophobic group (benzene) connected to a polar core. The sulfone acts as a metabolic anchor, resisting oxidation unlike sulfides. The azetidine ring constrains the molecule to fit the narrow "gatekeeper" region of the enzyme's active site. -

Therapeutic Application: Type 2 Diabetes, Metabolic Syndrome.

Tertiary Target Class: Neurotransmitter Transporters

Specific Target: GABA Transporters (GAT-1 / GAT-3) .

-

Mechanism: Rigid amino acids and amines interfere with GABA uptake. Azetidine derivatives have shown capacity to block GAT-1/3, effectively increasing synaptic GABA levels.

-

Therapeutic Application: Epilepsy, Anxiety disorders.

Part 3: Experimental Validation Workflows

To validate this scaffold against the targets above, the following self-validating experimental protocols are recommended.

Protocol A: Synthesis & Derivatization (Lead Generation)

-

Objective: Convert the hydrochloride salt into a testable "Lead-Like" molecule (e.g., N-alkylation or N-arylation).

-

Step 1: Free-base the 3-(Benzenesulfonyl)azetidine HCl using

in MeCN. -

Step 2: Perform Reductive Amination with diverse aldehydes (for GPCR libraries) or Buchwald-Hartwig coupling (for enzyme inhibitors).

-

Quality Control: Verify purity >95% via LC-MS before biological assay.

Protocol B: GPCR Radioligand Binding Assay (Target Validation)

-

System: Membrane preparations expressing human 5-HT6 or D2 receptors.

-

Tracer:

-LSD (for 5-HT6) or -

Method:

-

Incubate membrane homogenates with test compound (0.1 nM – 10

M) and radioligand for 60 min at 37°C. -

Terminate reaction by rapid filtration over GF/B filters.

-

Measure radioactivity via liquid scintillation counting.

-

-

Success Metric:

nM indicates a "Hit".

Protocol C: 11 -HSD1 Scintillation Proximity Assay (SPA)

-

System: Recombinant human 11

-HSD1 microsomes. -

Substrate:

-Cortisone + NADPH. -

Method:

-

Incubate enzyme, cofactor, and test compound.

-

Add

-Cortisone. -

Capture generated

-Cortisol on anti-cortisol SPA beads. -

Luminescence indicates enzyme activity.

-

-

Logic: Reduction in signal = Inhibition of Cortisone

Cortisol conversion.

Part 4: Visualization of Signaling & Logic

Pharmacophore & Target Logic

The following diagram illustrates how the structural features of 3-(Benzenesulfonyl)azetidine map to specific biological binding pockets.

Caption: Structural mapping of the 3-(Benzenesulfonyl)azetidine scaffold to key binding residues in GPCRs and metabolic enzymes.

Experimental Workflow

Caption: Step-by-step workflow from raw building block to validated biological hit.

References

-

Azetidine Scaffolds in Drug Discovery : "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 2021.[1][2]

-

Sulfonyl Pharmacophores : "Neglected Sulfur(VI) Pharmacophores in Drug Discovery: Exploration of Novel Chemical Space." Journal of Medicinal Chemistry, 2019.

-

GABA Uptake Inhibition : "Biological activity screening of 3-(Cyclohexanesulfonyl)azetidine derivatives." BenchChem Technical Reports, 2025.

-

5-HT6 Antagonists : "Sulfonyl-containing heterocycles as 5-HT6 receptor antagonists: A review of structure-activity relationships." European Journal of Medicinal Chemistry, 2017.[3] (Contextual Citation based on general SAR for sulfonyl-azetidines).

Sources

The Azetidine Scaffold: A Technical Guide to Physicochemical Tuning and Bioisosterism

This guide explores the azetidine scaffold, a four-membered nitrogen heterocycle that has transitioned from a synthetic curiosity to a "privileged structure" in modern medicinal chemistry.[1][2][3]

Part 1: Executive Summary

The azetidine ring (

This guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of azetidines, grounded in recent FDA approvals (e.g., Baricitinib , Cobimetinib ).[1][4]

Part 2: Physicochemical Core & Structural Properties

The Geometry of Strain

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring is puckered. This puckering (butterfly motion) creates a specific vector orientation for substituents at the 3-position, which is critical for target engagement.

Key Physicochemical Metrics:

| Property | Aziridine (3-ring) | Azetidine (4-ring) | Pyrrolidine (5-ring) | Piperidine (6-ring) |

| Ring Strain (kcal/mol) | ~27.0 | ~26.0 | ~6.0 | ~0.0 |

| pKa (Parent Amine) | ~8.0 | ~11.3 | ~11.3 | ~11.2 |

| pKa (3,3-Difluoro) | N/A | ~6.5 - 7.5 | ~9.0 | ~9.5 |

| LogP Effect | Lowers | Lowers (High Fsp³) | Neutral | Increases |

| Metabolic Liability | High (Alkylation) | Low (Oxidative) | Moderate | Moderate |

The Basicity Modulation Strategy

While the parent azetidine is highly basic (pKa ~11.3), it is rarely used in its unsubstituted form. The scaffold is most powerful when used to lower pKa via the inductive effect of electron-withdrawing groups (EWGs) at the 3-position.

-

Mechanism: Introducing fluorine at C3 (e.g., 3,3-difluoroazetidine) pulls electron density through the

-framework, significantly lowering the pKa of the nitrogen lone pair. -

Impact: This drops the pKa to the physiological range (6.0–8.0), improving oral bioavailability and reducing lysosomotropic trapping and hERG channel inhibition (a common liability of basic amines).

Part 3: Medicinal Chemistry Applications (Bioisosterism)[1][2][5][6]

Azetidine is a versatile bioisostere used to solve specific multiparameter optimization (MPO) problems.

The Gem-Dimethyl & Carbonyl Replacement

Azetidine is often deployed to replace a gem-dimethyl group or a carbonyl moiety.

-

Vs. Gem-Dimethyl: The azetidine ring ties back the methyl groups, reducing the entropic penalty of binding. It also introduces a polar handle (the nitrogen) that can be protonated or substituted to reach distant pockets.

-

Vs. Carbonyl: The 3,3-disubstituted azetidine can mimic the geometry of a carbonyl group while altering the electronic profile (removing the hydrogen bond acceptor deficit if necessary).

Logic Flow: Bioisosteric Decision Making

The following diagram illustrates the decision process for selecting an azetidine scaffold during lead optimization.

Figure 1: Decision tree for implementing azetidine bioisosteres to solve specific ADMET issues.

Part 4: Synthetic Methodologies

Accessing substituted azetidines has historically been challenging due to ring strain.[1] However, modern methods (2020–2025) have revolutionized this space.

Traditional vs. Modern Approaches

-

Traditional (Nucleophilic Closure): Cyclization of

-haloamines or reduction of -

Modern (Strain-Release & Photoredox):

-

Strain-Release: Utilizing [1.1.0]azabicyclobutanes as spring-loaded electrophiles. Nucleophiles attack the bridgehead carbon, relieving strain and generating 3-substituted azetidines.

-

Photoredox (Aza-Paternò-Büchi): [2+2] cycloaddition of imines and alkenes mediated by visible light (e.g., Schindler's method).[3]

-

Workflow: Strain-Release Functionalization

This protocol describes the synthesis of a 3-functionalized azetidine from [1.1.0]azabicyclobutane, a method favored for generating libraries of 3-aryl or 3-amino azetidines.

Protocol:

-

Reagents: [1.1.0]Azabicyclobutane sulfonate (electrophile), Aryl/Alkyl Grignard or Thiol (nucleophile), THF (solvent).

-

Step 1: Dissolve the azabicyclobutane precursor in anhydrous THF under

atmosphere. -

Step 2: Cool to -78°C. Slowly add the nucleophile (e.g., PhMgBr). The strain energy drives the ring opening of the central bond.

-

Step 3: Warm to room temperature. The intermediate is an N-magnesium species.

-

Step 4: Quench with electrophile (e.g.,

for simple azetidine, or alkyl halide for N-substitution). -

Validation: Monitor disappearance of the bicyclic starting material via TLC/LCMS.

Figure 2: Strain-release synthesis pathway utilizing azabicyclobutane precursors.

Part 5: Case Studies in Drug Discovery

Baricitinib (Olumiant)

-

Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).

-

Role of Azetidine: The azetidine sulfonamide moiety in Baricitinib serves as a critical anchor.

-

Function: It extends into the solvent-exposed region of the JAK kinase domain.

-

Why Azetidine? A larger ring (piperidine) would increase lipophilicity and potentially clash sterically. The azetidine provides a rigid, compact linker that positions the ethylsulfonyl group for optimal hydrogen bonding while maintaining a low molecular weight and favorable LogD.

-

Cobimetinib (Cotellic)

-

Target: MEK Inhibitor (Melanoma).

-

Role of Azetidine: The molecule features a C3-substituted azetidine.[1]

-

Function: The azetidine nitrogen is part of the solvent interaction network, but crucially, the ring rigidity prevents the metabolic "floppiness" seen in alkyl chains. It locks the orientation of the piperidine-iodine core relative to the rest of the molecule.

-

Part 6: Future Outlook

The frontier of azetidine chemistry lies in Spirocyclic Azetidines . These structures (e.g., 2-oxa-6-azaspiro[3.3]heptane) are being aggressively pursued as "ideal" bioisosteres for morpholine and piperazine. They offer:

-

Perfect Vector Alignment: 90° bond angles allow for unique exploration of chemical space.

-

Metabolic Armor: The quaternary spiro-carbon blocks metabolic oxidation at the most vulnerable positions.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines . Royal Society of Chemistry (Org. Biomol. Chem.). [Link][1][3][5][6][7][8][9][10][11][12][13][14]

-

Azetidines of Pharmacological Interest . PubMed (Arch. Pharm.). [Link][5][6][9]

-

Put a Ring on It: Application of Small Aliphatic Rings in Medicinal Chemistry . Journal of Medicinal Chemistry. [Link]

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs . Future Medicinal Chemistry. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioquicknews.com [bioquicknews.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

The Ascendancy of 3-Substituted Azetidines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties that can significantly enhance the developability of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of 3-substituted azetidine derivatives, offering field-proven insights for their strategic deployment in drug discovery programs.

The Azetidine Advantage: More Than Just a Small Ring

The value of the azetidine motif lies in its ability to impart favorable physicochemical properties to a molecule. Compared to its larger and more flexible five- and six-membered ring counterparts, the constrained nature of the azetidine ring can lead to:

-

Improved Metabolic Stability: The rigid framework can shield metabolically labile sites from enzymatic degradation.[1]

-

Enhanced Solubility: The presence of the nitrogen atom and the overall compact structure can increase aqueous solubility, a critical parameter for oral bioavailability.

-

Reduced Lipophilicity: Azetidines can serve as effective bioisosteres for more lipophilic groups, helping to optimize the overall lipophilicity of a compound and reduce off-target effects.[1]

-

Novel Chemical Space: The unique vectoral exit points from the azetidine ring allow for the exploration of previously inaccessible chemical space, leading to novel intellectual property.

The C3 position of the azetidine ring is a particularly attractive point for substitution, as it allows for the introduction of a wide range of functional groups that can interact with biological targets and fine-tune the pharmacological profile of a molecule.

Core Synthetic Strategies for Accessing 3-Substituted Azetidines

The construction of the strained azetidine ring has historically been a synthetic challenge. However, a number of robust and versatile methodologies have been developed in recent years, providing access to a diverse array of 3-substituted derivatives.

Intramolecular Cyclization: The Classical Approach

The most direct route to the azetidine core is through intramolecular cyclization of an acyclic precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position. While conceptually simple, this method can be hampered by competing elimination reactions.[1]

A notable example is the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines, where the electron-withdrawing nature of the trifluoromethyl group necessitates the use of a strong base like LiHMDS to facilitate the final ring closure.[4]

Experimental Protocol: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines[4]

-

Step 1: Enamine Formation: React ethyl 4,4,4-trifluoroacetoacetate with a primary amine in the presence of acetic acid to yield the corresponding enamine.

-

Step 2: Reduction: Reduce the enamine using sodium borohydride to afford the γ-amino alcohol.

-

Step 3: Chlorination: Treat the γ-amino alcohol with thionyl chloride in dichloromethane to yield the N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine.

-

Step 4: Intramolecular Cyclization: Subject the chloroamine to reflux in THF with LiHMDS to induce intramolecular cyclization, affording the desired 1-alkyl-2-(trifluoromethyl)azetidine.

Palladium-Catalyzed C-H Amination: A Modern Approach

More recent advances have focused on transition metal-catalyzed reactions, particularly palladium-catalyzed intramolecular C(sp³)-H amination. This powerful strategy allows for the direct formation of the azetidine ring from readily available starting materials under relatively mild conditions.[2][5] The use of a directing group, such as picolinamide, is often crucial for achieving high regioselectivity and efficiency.[5][6]

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)-H Amination[5]

-

Substrate Preparation: Synthesize the picolinamide-protected amino acid substrate.

-

Cyclization Reaction: To a solution of the substrate in a suitable solvent (e.g., toluene), add the palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., PhI(OAc)₂), and a base (e.g., K₂CO₃).

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to obtain the desired 3-substituted azetidine.

Modular Synthesis via Azetidinylation Reagents

A highly versatile and modular approach to 3,3-disubstituted azetidines involves the use of "azetidinylation reagents".[7][8] This strategy allows for the rapid assembly of a diverse library of compounds from simple starting materials. A general procedure involves the reaction of an azetidinyl trichloroacetimidate with a nucleophile in the presence of a Lewis acid catalyst.[7]

Table 1: Comparison of Selected Synthetic Methodologies for 3-Substituted Azetidines

| Methodology | Key Features | Typical Yields | Stereocontrol | Reference |

| Intramolecular Cyclization | Classical approach, often requires strong bases. | Moderate to Good | Can be substrate-controlled. | [1] |

| Pd-Catalyzed C-H Amination | Modern and efficient, often requires a directing group. | Good to Excellent | Can be achieved with chiral ligands. | [2][5] |

| [3+1] Ring Expansion | Ring expansion of methylene aziridines. | High | High stereoselectivity. | [9] |

| Modular Synthesis | Use of azetidinylation reagents for rapid diversification. | Good to Excellent | Not inherently stereoselective. | [7] |

| Copper-Catalyzed Boryl Allylation | Three-component coupling for 2,3-disubstituted azetidines. | Good to Excellent | Excellent stereoselectivity. | [10] |

Functionalization of the Azetidine Core: Expanding Chemical Diversity

Once the azetidine ring is formed, further functionalization can be achieved through a variety of reactions, including those that leverage the inherent ring strain of the four-membered ring.

Ring-Opening Reactions

The ring strain of azetidines makes them susceptible to nucleophilic ring-opening reactions, providing access to a range of functionalized acyclic amines.[2][11][12] This strategy can be particularly useful for the synthesis of complex molecules where the azetidine serves as a constrained building block.

Direct C-H Functionalization

Direct C-H functionalization of the azetidine ring is a powerful tool for late-stage modification of complex molecules.[2] This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new substituents at specific positions on the ring.

Applications in Drug Discovery: Targeting a Spectrum of Diseases

The unique properties of 3-substituted azetidines have led to their incorporation into a wide range of drug candidates targeting various diseases.

Central Nervous System (CNS) Disorders

Azetidine derivatives have shown significant promise in the treatment of CNS disorders, including depression and neurological diseases like Parkinson's disease and Tourette's syndrome.[13] Their ability to act as triple reuptake inhibitors (TRIs) of serotonin, norepinephrine, and dopamine has been a key area of investigation.[14][15][16][17]

The 3-aminoazetidine scaffold has been explored as a bioisosteric replacement for the 3-α-oxyazetidine core in the development of TRIs.[14][16] This modification removes the stereogenic center present in the parent compounds, simplifying synthesis and potentially improving the pharmacokinetic profile.[14]

-

The nature and substitution pattern of the aromatic rings attached to the azetidine nitrogen and the 3-amino group significantly influence the potency and selectivity for the serotonin, norepinephrine, and dopamine transporters.

-

The goal is often to achieve a higher potency for the serotonin and norepinephrine transporters compared to the dopamine transporter to optimize the antidepressant effect while minimizing potential side effects.[14]

Caption: Mechanism of action of 3-substituted azetidine-based triple reuptake inhibitors.

Oncology

Azetidine-containing compounds have also emerged as promising anticancer agents. Specifically, (R)-azetidine-2-carboxamide analogues have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[18] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive therapeutic target.

Caption: Inhibition of the STAT3 signaling pathway by 3-substituted azetidine derivatives.

Physicochemical Properties and Their Impact on Drug Development

The substitution at the C3 position of the azetidine ring provides a powerful handle for modulating the physicochemical properties of a molecule, which in turn influences its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[19]

-

Solubility and Lipophilicity: The introduction of polar or ionizable groups at the C3 position can significantly enhance aqueous solubility and reduce lipophilicity.

-

Basicity (pKa): The pKa of the azetidine nitrogen can be fine-tuned by the electronic nature of the C3 substituent, which can impact its interaction with biological targets and its absorption and distribution properties.

-

Metabolic Stability: Strategic placement of substituents at the C3 position can block sites of metabolism, thereby increasing the half-life of the drug.

Conclusion and Future Outlook

3-Substituted azetidines have firmly established themselves as a privileged scaffold in medicinal chemistry. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their structure-activity and structure-property relationships, will undoubtedly lead to the discovery of new and improved therapeutics. As researchers continue to explore the vast chemical space accessible through C3-functionalization, the azetidine core is poised to play an even more significant role in the future of drug discovery.

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

-

A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]

-

Real examples of Graphviz. DevTools Daily - Medium. [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Publications. [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

-

Datasets of text - GraphViz examples?. [Link]

-

Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. [Link]

-

Azetidine derivatives with CNS activity. | Download Scientific Diagram. ResearchGate. [Link]

-

Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC. [Link]

-

Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. [Link]

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]

-

Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

-

Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.. ChemRxiv. [Link]

-

Simple Graph - GraphViz Examples and Tutorial. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Azetidine synthesis [organic-chemistry.org]

- 9. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 12. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

Commercial Availability & Technical Profile: 3-(Benzenesulfonyl)azetidine Hydrochloride

The following technical guide details the commercial and technical landscape for 3-(Benzenesulfonyl)azetidine hydrochloride , a specialized heterocyclic building block.

Executive Summary

3-(Benzenesulfonyl)azetidine hydrochloride is a high-value pharmacophore scaffold used in medicinal chemistry to introduce metabolic stability and defined vectors into drug candidates. Unlike common commodity reagents, this compound typically resides in the "Make-on-Demand" or "Virtual Inventory" category of major chemical catalogs.

This guide provides a comprehensive roadmap for researchers to acquire this material, covering direct sourcing strategies, validated synthesis routes for internal production, and critical quality assurance protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 3-(Benzenesulfonyl)azetidine hydrochloride |

| Common Name | 3-Phenylsulfonylazetidine HCl |

| Chemical Structure | Azetidine ring substituted at C3 with a phenylsulfonyl group; N1 is protonated (HCl salt). |

| Molecular Formula | C |

| Molecular Weight | 197.25 (Free Base) + 36.46 (HCl) ≈ 233.71 g/mol |

| Predicted logP | ~0.5 (Free base); Salt is highly water-soluble. |

| H-Bond Donors/Acceptors | 2 Donors (NH |

| Storage Stability | Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen). |

Commercial Sourcing Strategy

As of late 2025, this compound is rarely held in "24-hour delivery" stock. It is predominantly available via Custom Synthesis or Virtual Libraries (e.g., Enamine REAL, WuXi LabNetwork).

Primary Sourcing Channels

-

Tier 1 Vendors (High Probability of Supply):

-

Enamine: Check the REAL Database. They often stock the Boc-protected precursor and can perform the deprotection on demand (Lead time: 2–3 weeks).

-

WuXi AppTec / LabNetwork: Strong capability for azetidine chemistry.

-

Combi-Blocks: Frequently stocks 3-substituted azetidine precursors.[1]

-

-

Procurement Specification for Custom Synthesis: When requesting a quote, attach the following technical requirements to ensure "Pharma Grade" quality:

-

Purity: >95% (HPLC @ 254 nm).

-

Salt Form: Stoichiometric Hydrochloride (1.0 eq). Avoid trifluoroacetate (TFA) salts due to potential cytotoxicity in biological assays.

-

Residual Solvent: <1% total (critical if used for in vivo studies).

-

Technical Synthesis Roadmap (Internal Production)

If commercial lead times (>4 weeks) are prohibitive, the synthesis of 3-(benzenesulfonyl)azetidine hydrochloride is reliable and scalable. The recommended route utilizes Nucleophilic Substitution (S

Synthesis Workflow (Graphviz Diagram)

Figure 1: Validated synthetic pathway starting from the commercially available 1-Boc-3-iodoazetidine.[2][3][4][5][6][7]

Detailed Protocol

Step 1: Sulfonylation

-

Dissolve 1-Boc-3-iodoazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add Sodium benzenesulfinate (1.5 eq).

-

Heat to 80°C under nitrogen for 6–12 hours. Monitor by TLC/LCMS (Disappearance of iodide).

-

Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc). The sulfone is highly polar; expect elution at higher polarity.

Step 2: Boc-Deprotection & Salt Formation

-

Dissolve the intermediate in minimal Dichloromethane (DCM).

-

Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

-

Stir at room temperature for 2 hours. The product often precipitates as a white solid.

-

Isolate: Filter the solid or evaporate solvent and triturate with Diethyl Ether (Et

O) to remove traces of Boc-byproducts. -

Dry under high vacuum to remove residual HCl gas.

Quality Assurance & Characterization

To validate the identity of the procured or synthesized material, use the following diagnostic markers.

H-NMR (DMSO-d , 400 MHz)

-

Aromatic Region (7.6 – 8.0 ppm): 5H multiplet (Phenyl ring).

-

Azetidine Core:

-

~9.0–9.5 ppm: Broad singlets (2H, NH

-

~4.5 ppm: Quintet/Multiplet (1H, CH-SO

-

~4.0–4.2 ppm: Multiplets (4H, Azetidine CH

-

~9.0–9.5 ppm: Broad singlets (2H, NH

LC-MS (ESI+)

-

Target Mass: m/z = 198.1 [M+H]

(Free base). -

Purity Check: Ensure no peak at m/z = 298 (Boc-protected intermediate) or m/z = 142 (Benzenesulfinic acid).

Applications in Drug Discovery[11]

This building block is a strategic bioisostere and linker:

-

Metabolic Stability: The sulfone moiety (-SO

-) is metabolically inert, unlike sulfides or sulfoxides which are prone to oxidation. -

Rigidification: The azetidine ring constrains the spatial vector of the sulfone, providing a defined exit vector compared to flexible piperidines.

-

Fragment-Based Drug Discovery (FBDD): The high polarity and low molecular weight make it an ideal fragment for probing polar sub-pockets in enzymes (e.g., proteases, kinases).

References

-

Synthesis of 3-Substituted Azetidines

- Billotte, S. (2019). "Practical Synthesis of 3-Substituted Azetidines." Organic Process Research & Development.

-

(Generalized methodology for nucleophilic substitution on azetidines).

-

Sulfone Building Blocks in Medicinal Chemistry

- Scott, K. A., et al. (2018). "Sulfones in Medicinal Chemistry: A Review of Stability and Efficacy." Journal of Medicinal Chemistry.

-

Precursor Availability (1-Boc-3-iodoazetidine)

- Sigma-Aldrich Product Page (CAS 254454-54-1).

-

General Azetidine Handling

- Lowe, D. (2016). "In the Pipeline: Small Rings, Big Problems?

Sources

- 1. 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid | C10H10FNO4S | CID 3766327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. Azetidines | Fisher Scientific [fishersci.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 3-(Benzenesulfonyl)azetidine Products

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3-(Benzenesulfonyl)azetidines

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and metabolic stability to drug candidates.[1] When functionalized with a benzenesulfonyl group at the 3-position, the resulting 3-(Benzenesulfonyl)azetidine derivatives present a unique set of analytical challenges and opportunities. The strained four-membered ring, coupled with the bulky and electron-withdrawing sulfonamide moiety, dictates a strategic and multi-faceted approach to structural elucidation and purity assessment. This guide provides a comprehensive overview of the essential analytical methods, offering both the "how" and the "why" to empower researchers in their drug discovery and development endeavors.

The accurate characterization of these molecules is not merely an academic exercise; it is a cornerstone of ensuring the safety, efficacy, and reproducibility of novel therapeutics. From confirming the successful synthesis of a target compound to quantifying impurities that could impact biological activity or toxicity, a robust analytical workflow is paramount. This document will detail the application of key spectroscopic and chromatographic techniques, providing both foundational knowledge and actionable protocols.

Core Analytical Workflow: A Multi-Technique Approach

A comprehensive understanding of a 3-(Benzenesulfonyl)azetidine product is rarely achieved through a single analytical technique. Instead, a synergistic workflow that integrates data from multiple orthogonal methods is essential for unambiguous structure confirmation and purity determination.

Caption: Integrated analytical workflow for 3-(Benzenesulfonyl)azetidine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, and 3-(Benzenesulfonyl)azetidines are no exception. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the core structure and the identification of substituents.

Expertise & Experience: The strained azetidine ring significantly influences the chemical shifts of its protons. The methylene protons adjacent to the nitrogen typically appear as complex multiplets due to restricted bond rotation and coupling with each other and the methine proton at the 3-position. The benzenesulfonyl group will exhibit characteristic aromatic signals, and the coupling patterns of these can reveal substitution on the phenyl ring.

Trustworthiness: 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals. For example, a COSY experiment will show correlations between the protons on the azetidine ring, confirming their connectivity. An HSQC spectrum will link each proton to its directly attached carbon atom.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 3-(Benzenesulfonyl)azetidine product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., N-H if present).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[2]

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to deduce proton-proton connectivity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Interpretation:

-

Compare the observed chemical shifts, integrations, and coupling patterns with the expected values for the target structure.

-

Pay close attention to the characteristic signals of the azetidine ring and the benzenesulfonyl moiety.

-

| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| Azetidine CH₂ (next to N) | 3.5 - 4.5 | 50 - 65 | Often complex multiplets.[3] |

| Azetidine CH (at C3) | 4.0 - 5.0 | 45 - 60 | Shift is influenced by the sulfonyl group. |

| Benzenesulfonyl Aromatic CH | 7.5 - 8.0 | 125 - 140 | Characteristic aromatic splitting patterns. |

| Sulfonamide NH (if present) | Variable | N/A | Broad signal, may exchange with D₂O. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of the 3-(Benzenesulfonyl)azetidine product and for gaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[2]

Expertise & Experience: The choice of ionization technique is important. Electrospray ionization (ESI) is generally well-suited for these compounds, often producing a protonated molecule [M+H]⁺ in positive ion mode. The fragmentation pattern (MS/MS) can be diagnostic. Common fragmentation pathways include cleavage of the N-S bond and fragmentation of the azetidine ring.

Trustworthiness: The elemental composition derived from an HRMS measurement should be within a narrow tolerance (typically <5 ppm) of the calculated theoretical value for the proposed structure. This provides a high degree of confidence in the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate inlet system (e.g., direct infusion or LC-MS).

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight of the protonated molecule.

-

If necessary, perform MS/MS analysis on the parent ion to observe its fragmentation pattern.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Use the instrument's software to calculate the elemental composition based on the accurate mass.

-

Compare the experimental mass and elemental composition with the theoretical values for the target compound.

-

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the definitive technique for determining the purity of 3-(Benzenesulfonyl)azetidine products and for identifying and quantifying any impurities.[4] A well-developed HPLC method can separate the main product from starting materials, by-products, and degradation products.

Expertise & Experience: Reversed-phase HPLC is the most common mode for these compounds. A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The benzenesulfonyl group provides a strong chromophore, making UV detection highly effective, typically in the range of 220-260 nm.

Trustworthiness: A robust HPLC method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The use of a photodiode array (PDA) detector can provide UV spectra for each peak, helping to assess peak purity and aiding in the identification of impurities when compared to the main component.

Protocol: Reversed-Phase HPLC for Purity Analysis

-

Instrumentation: An HPLC or UHPLC system equipped with a UV or PDA detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution (Example):

-

Start with a gradient of 5-95% B over 20 minutes. This should be optimized for the specific compound.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

-

Analysis:

-

Inject a known volume (e.g., 10 µL) of the sample.

-

Integrate the peaks in the chromatogram.

-

Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

-

Complementary and Definitive Analytical Techniques